2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the spirocyclic core: This can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the spirocyclic intermediate with 4-fluorobenzyl chloride under basic conditions.
Formation of the final product: The final step involves the acylation of the intermediate with 4-fluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may act as an inhibitor of specific enzymes involved in neurological pathways, thereby exerting anticonvulsant or neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,4-dioxaspiro[4.4]nonan-2-yl derivatives
Uniqueness
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c23-16-3-1-15(2-4-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-7-5-17(24)6-8-18/h1-8H,9-14H2,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOVOMTZLDXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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